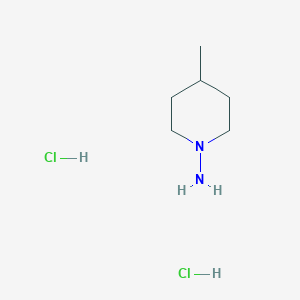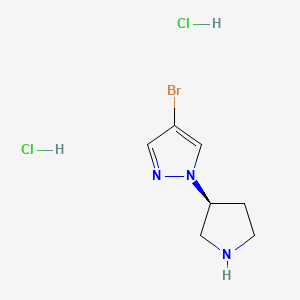![molecular formula C12H16N2 B6360840 (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-54-5](/img/structure/B6360840.png)
(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline: is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system consisting of a pyridine ring and a quinoxaline ring, making it a unique and interesting molecule for various scientific studies.
作用機序
Target of Action
Quinoxaline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that quinoxaline derivatives have been reported to exert their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Pharmacokinetics
A study on a quinoxaline urea analog reported low bioavailability, extensive metabolism, and primarily elimination by metabolism rather than excretion .
Result of Action
Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It’s worth noting that the synthesis and reactivity of quinoxalines can be influenced by various factors, including the choice of catalyst and reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . This reaction can be catalyzed by acids or bases and often requires heating to proceed efficiently.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using water as a solvent and avoiding toxic reagents .
化学反応の分析
Types of Reactions:
Oxidation: ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to a variety of substituted products.
Major Products Formed:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
科学的研究の応用
Chemistry:
In chemistry, ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, antibacterial, and antiviral properties . Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry:
In the industrial sector, ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
類似化合物との比較
Quinoxaline: A parent compound with a simpler structure but similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Another fused ring system with distinct properties and applications.
Imidazo[1,2-a]quinoxaline: Known for its anticancer and antiviral activities.
Uniqueness:
®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline stands out due to its specific stereochemistry and the presence of additional hydrogen atoms, which can influence its reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
(6aR)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)


![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)
![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)


